5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted with a benzodioxol group at position 3. The pyrazole moiety at the carboxamide nitrogen is further substituted with 3,5-dimethyl and 4-methylbenzyl groups. The benzodioxol group confers electron-rich aromaticity, which may enhance binding interactions in biological systems, while the oxazole and pyrazole rings contribute to its rigidity and metabolic stability .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-4-6-17(7-5-14)12-28-16(3)23(15(2)26-28)25-24(29)19-11-21(32-27-19)18-8-9-20-22(10-18)31-13-30-20/h4-11H,12-13H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJLQNNTHTRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition Approach
The oxazole ring is constructed using a nitrile oxide and acetylene derivative in a Huisgen cycloaddition:
Step 1 : Generation of nitrile oxide from benzodioxole-5-carbaldehyde oxime:
$$
\text{1,3-Benzodioxole-5-carbaldehyde oxime} \xrightarrow{\text{Cl}2, \text{Et}3\text{N}} \text{Nitrile oxide intermediate}
$$
Step 2 : Cycloaddition with methyl propiolate:
$$
\text{Nitrile oxide} + \text{HC≡CCO}_2\text{Me} \xrightarrow{\text{rt, 12h}} \text{Methyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate}
$$
Step 3 : Saponification to carboxylic acid:
$$
\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{5-(1,3-Benzodioxol-5-yl)-1,2-oxazole-3-carboxylic acid} \quad (\text{Yield: 78%})
$$
Alternative Cyclization Route
A keto-ester precursor undergoes cyclodehydration with ammonium acetate:
$$
\text{1,3-Benzodioxol-5-yl-glyoxylic acid ethyl ester} \xrightarrow{\text{NH}_4\text{OAc, AcOH, Δ}} \text{Ethyl 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylate}
$$
Preparation of 3,5-Dimethyl-1-[(4-Methylphenyl)Methyl]-1H-Pyrazol-4-Amine
Pyrazole Ring Assembly
Step 1 : Condensation of acetylacetone with hydrazine:
$$
\text{Acetylacetone} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{3,5-Dimethyl-1H-pyrazole} \quad (\text{Yield: 85%})
$$
Step 2 : N1-Alkylation with 4-methylbenzyl chloride:
$$
\text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{4-Methylbenzyl chloride, K}2\text{CO}3, \text{DMF}} \text{1-[(4-Methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole} \quad (\text{Yield: 67%})
$$
Step 3 : Nitration and Reduction to Introduce Amine:
- Nitration at C4:
$$
\text{1-[(4-Methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}_4} \text{4-Nitro derivative} \quad (\text{Yield: 58%})
$$ - Catalytic hydrogenation:
$$
\text{4-Nitro derivative} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine} \quad (\text{Yield: 92%})
$$
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of the oxazole carboxylic acid with EDCl/HOBt followed by reaction with the pyrazol-4-amine:
$$
\text{5-(1,3-Benzodioxol-5-yl)-1,2-oxazole-3-carboxylic acid} + \text{Pyrazol-4-amine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target compound} \quad (\text{Yield: 65%})
$$
Mixed Carbonate Method
For improved regioselectivity, the acid is converted to an acyl chloride using oxalyl chloride:
$$
\text{Oxazole carboxylic acid} \xrightarrow{\text{(COCl)}2} \text{Acyl chloride} \xrightarrow{\text{Pyrazol-4-amine, Et}3\text{N}} \text{Target compound} \quad (\text{Yield: 71%})
$$
Optimization and Analytical Validation
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling temperature | 0–5°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Base | Triethylamine | Neutralizes HCl during coupling |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, oxazole-H), 6.95–6.82 (m, 3H, benzodioxole-H), 5.12 (s, 2H, OCH₂O), 4.45 (s, 2H, NCH₂Ph), 2.35 (s, 3H, Ar-CH₃).
- HRMS : m/z 430.464 [M+H]⁺ (calc. for C₂₄H₂₂N₄O₄: 430.464).
Challenges and Mitigation Strategies
Regioselectivity in Oxazole Formation :
Pyrazole Alkylation Side Reactions :
Amine Oxidation :
- Conduct hydrogenation under inert atmosphere (N₂/Ar) to prevent amine degradation.
Chemical Reactions Analysis
5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with oxazole and pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression . The specific compound may share similar mechanisms due to its structural components.
Antidiabetic Potential
There is growing interest in the development of new antidiabetic agents based on heterocyclic compounds. The oxazole and pyrazole rings are known for their ability to modulate glucose metabolism and enhance insulin sensitivity . This compound could potentially serve as a lead structure for the synthesis of novel antidiabetic agents.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored, with preliminary studies suggesting efficacy against both Gram-positive and Gram-negative bacteria . The presence of the benzodioxole moiety may enhance its interaction with microbial cell membranes, leading to increased antibacterial activity.
Anti-inflammatory Effects
Compounds containing pyrazole and oxazole rings have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role . The compound could be investigated further for its ability to inhibit inflammatory pathways.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds, highlighting their biological activities:
- Synthesis and Biological Evaluation : A study focused on synthesizing a series of oxadiazoles derived from benzodioxole showed promising results in terms of anticancer activity and anti-inflammatory effects. These findings suggest that modifications to the benzodioxole structure can significantly enhance biological activity .
- In Silico Studies : Computational studies have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. These studies indicated that structural modifications could lead to improved efficacy against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectral Properties
- NMR Trends : Methyl groups in similar compounds (e.g., δ ~2.66 ppm in 3a ) align with the expected shifts for the target compound’s 3,5-dimethyl and 4-methylbenzyl groups. The benzodioxol proton environment may produce distinct aromatic signals (δ 6.8–7.2 ppm) .
- Mass Spectrometry : The molecular ion [M+H]+ for the target compound is estimated at ~435–440 Da, comparable to analogs like 3d ([M+H]+ = 421.0 Da) .
Methodological Considerations
- Crystallography : SHELXL (–3) and WinGX/ORTEP () are widely used for structural validation of similar compounds. The target compound’s benzodioxol group may introduce challenges in crystal packing due to steric bulk .
- Molecular Docking : Pyrazole-carboxamides in exhibit affinity for kinase targets; the target compound’s oxazole ring could modulate binding via hydrogen-bonding interactions .
Biological Activity
The compound 5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Compound A includes the following key features:
- Benzodioxole moiety : Known for its role in various biological activities.
- Oxazole ring : Contributes to the compound's stability and reactivity.
- Pyrazole group : Often associated with anti-inflammatory and analgesic effects.
The molecular formula is , with a molecular weight of approximately 393.45 g/mol.
1. Anticancer Properties
Recent studies have indicated that Compound A exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
2. Anti-inflammatory Effects
Compound A has also been shown to possess anti-inflammatory properties. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 when administered in doses ranging from 10 to 50 mg/kg.
3. Neuroprotective Activity
Research indicates that Compound A may provide neuroprotective benefits by reducing oxidative stress in neuronal cells. In a study involving neuroblastoma cells, treatment with Compound A led to a decrease in reactive oxygen species (ROS) levels.
The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Compound A has been identified as an inhibitor of several kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Apoptotic Pathways : It activates pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of Compound A on multicellular spheroids derived from human breast cancer cells. The results showed a significant reduction in spheroid size and viability after treatment with varying concentrations of Compound A over a period of 72 hours.
Case Study 2: In Vivo Anti-inflammatory Activity
In a controlled experiment on mice induced with paw edema, administration of Compound A resulted in a marked reduction in paw swelling compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells.
Q & A
Q. What are the established synthetic pathways for 5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide, and what are the critical purification steps?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the condensation of a benzodioxolyl-oxazole precursor with a substituted pyrazole intermediate. Key steps include:
- Step 1 : Formation of the 1,2-oxazole core via cyclization of a nitrile oxide with a dipolarophile under reflux in toluene .
- Step 2 : Alkylation of the pyrazole nitrogen using 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3,5-dimethyl-1-[(4-methylphenyl)methyl] group .
- Step 3 : Carboxamide coupling via HATU/DMAP-mediated activation in anhydrous DCM .
- Critical Purification : Use of column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of the pyrazole and oxazole substituents. For example, the benzodioxole protons appear as a singlet (δ 6.8–7.1 ppm), while the pyrazole methyl groups resonate at δ 2.1–2.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. What computational strategies are effective in optimizing the synthesis and reactivity of this compound?
- Methodological Answer : Advanced computational approaches include:
- Quantum Chemical Calculations : Using DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity during oxazole formation .
- Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for carboxamide coupling, reducing trial-and-error experimentation .
- Molecular Dynamics (MD) Simulations : To study solvent effects on reaction kinetics (e.g., DMF vs. THF) and optimize solvent selection .
Q. How can researchers design biological assays to evaluate this compound’s activity, and what are common pitfalls in interpreting dose-response data?
- Methodological Answer :
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., for kinases or phosphodiesterases) with ATP-concentration titrations to calculate IC₅₀ values .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in target cell lines .
- Data Pitfalls :
- Nonlinear Solubility : Pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to avoid false negatives due to precipitation .
- Off-Target Effects : Include counter-screens against related enzymes (e.g., PDE4 vs. PDE5) to validate selectivity .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Contradictions often arise from variability in:
- Assay Conditions : Standardize protocols (e.g., pH, temperature) across labs using reference inhibitors as positive controls .
- Compound Purity : Re-evaluate disputed compounds via HPLC-UV/ELSD to confirm purity thresholds (>98%) .
- Meta-Analysis : Apply machine learning (e.g., Random Forest models) to published datasets to identify confounding variables (e.g., cell line genetic drift) .
Q. How can researchers investigate the metabolic stability of this compound, and what in vitro models are most predictive?
- Methodological Answer :
- In Vitro Models :
- Liver Microsomes : Incubate with human/rat liver microsomes and NADPH to measure t₁/₂ via LC-MS quantification .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
- Data Interpretation : Compare metabolic profiles across species (e.g., human vs. murine) to prioritize in vivo models .
Q. What advanced spectroscopic techniques are used to study intermolecular interactions of this compound in solution?
- Methodological Answer :
- NMR Titration Experiments : Monitor chemical shift perturbations (e.g., ¹H-¹⁵N HSQC) to map binding sites with target proteins .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure real-time binding kinetics (ka/kd) with analytes .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variability often stems from:
- Reagent Quality : Use anhydrous solvents (e.g., DCM over molecular sieves) and titrate Grignard reagents before use .
- Replication Protocol : Publish detailed reaction logs (e.g., exact temperature ramps, stir rates) to enable cross-lab validation .
Methodological Innovation
Q. What emerging AI-driven tools can accelerate the development of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Generative Chemistry Models : Tools like REINVENT or ChemBERTa propose derivatives with optimized LogP and solubility .
- Automated Reaction Optimization : Robotic platforms (e.g., Chemspeed) coupled with Bayesian optimization algorithms to refine reaction conditions .
Stability & Storage
Q. What conditions are optimal for long-term storage of this compound, and how is degradation monitored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
